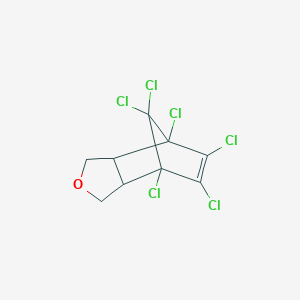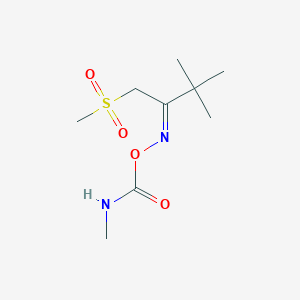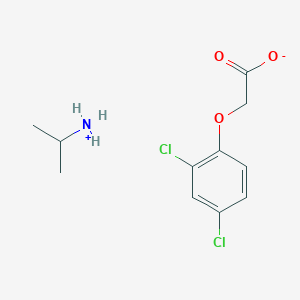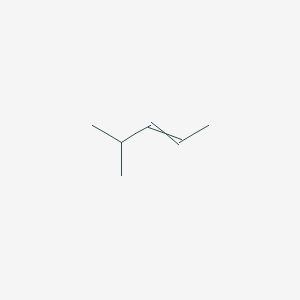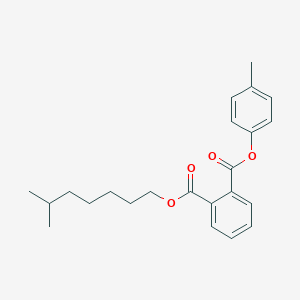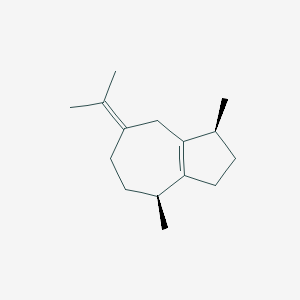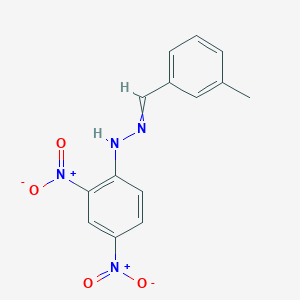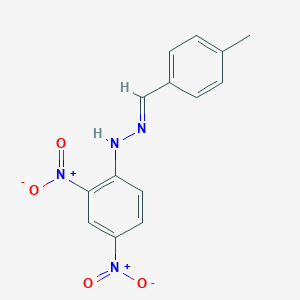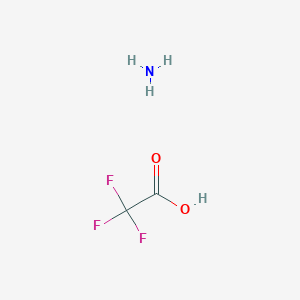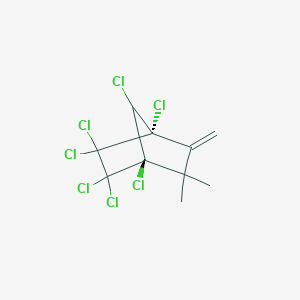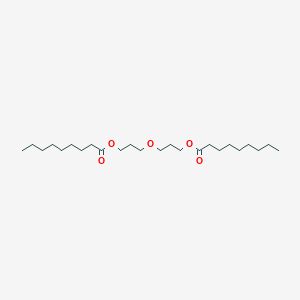
Diphenyllead diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its colorless to light yellow crystalline or powder form and has a melting point of approximately 70-73°C . It is primarily used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyllead diacetate is typically synthesized by reacting lead acetate with benzoic acid. The reactants are used in a molar ratio of 1:2 and are reacted in a suitable solvent to form the diacetoxydiphenylplumbane . The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyllead diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Lead(IV) acetate and other lead(IV) compounds.
Reduction: Lead(II) acetate and other lead(II) compounds.
Substitution: Various organolead compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Diphenyllead diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds and in the preparation of other organolead compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in therapeutics.
Industry: It is used in the production of various lead-based materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which diphenyllead diacetate exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with carbon, oxygen, and other atoms, leading to the formation of new compounds. The pathways involved include:
Formation of Organolead Compounds: The lead atom forms bonds with organic molecules, leading to the synthesis of organolead compounds.
Oxidation-Reduction Reactions: The lead atom can undergo oxidation and reduction, altering its oxidation state and forming new compounds.
Vergleich Mit ähnlichen Verbindungen
Diphenyllead diacetate can be compared with other similar compounds, such as:
Triphenyllead acetate: Another organolead compound with three phenyl groups attached to the lead atom.
Tetraethyllead: A widely known organolead compound used as an anti-knock agent in gasoline.
Lead(IV) acetate: A lead compound with a higher oxidation state and different reactivity.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of two phenyl groups and two acetate groups attached to the lead atom gives it distinct chemical properties and makes it useful in specific organic synthesis reactions.
Eigenschaften
CAS-Nummer |
6928-68-3 |
|---|---|
Molekularformel |
C16H16O4Pb |
Molekulargewicht |
479 g/mol |
IUPAC-Name |
diphenyllead(2+);diacetate |
InChI |
InChI=1S/2C6H5.2C2H4O2.Pb/c2*1-2-4-6-5-3-1;2*1-2(3)4;/h2*1-5H;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
SBXMABAVUXVYFZ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Pb+2]C2=CC=CC=C2 |
Key on ui other cas no. |
6928-68-3 |
Synonyme |
Diacetoxydiphenylplumbane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


